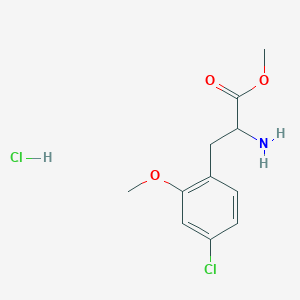
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO3 It is commonly used in various scientific research applications due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of 4-chloro-2-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alcohol.
Amination: The alcohol is converted to an amine through a reaction with ammonia or an amine source.
Esterification: The amine is then esterified with methanol to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors
生物活性
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H15ClNO3 |
| Molecular Weight | 280.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1822457-18-0 |
The compound features an amino group and a chloro-methoxy substituted phenyl ring, which contribute to its reactivity and biological interactions .
Synthesis
The synthesis of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate typically involves the esterification of 4-chloro-2-methoxyphenylalanine with methanol in the presence of a strong acid catalyst like sulfuric acid. This method is scalable for industrial production, utilizing continuous flow reactors and automated systems to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activity, potentially inhibiting or activating various metabolic pathways. For instance, it may influence cell signaling pathways that regulate apoptosis and cell cycle progression .
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds similar to Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structures have shown selective activity against Chlamydia species, suggesting potential applications in developing new antibiotics .
Case Studies and Research Findings
- Anticancer Activity : In a study examining the cytotoxic effects on cancer cell lines, compounds derived from similar scaffolds demonstrated notable inhibition of cell proliferation, indicating potential as anticancer agents .
- Antibacterial Activity : Research has shown that compounds with structural similarities can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function .
- Toxicity Studies : Preliminary studies assessing the toxicity of methyl derivatives indicated that while some exhibited moderate toxicity towards human cells, others showed promising safety profiles, making them suitable candidates for further development .
Comparative Analysis with Related Compounds
To understand the unique biological activities of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate, it is beneficial to compare it with structurally related compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity Level |
|---|---|---|
| Methyl 2-amino-3-(4-chloro-3-methoxyphenyl)propanoate | Moderate | Low |
| Methyl 2-(4-methoxyphenyl)propanoate | Low | Moderate |
| Methyl 3-(4-methoxyphenyl)propionate | High | High |
This table illustrates that while some related compounds exhibit high antimicrobial activity, they may also possess higher cytotoxicity levels compared to Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate, highlighting its potential therapeutic advantages .
属性
IUPAC Name |
methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3.ClH/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2;/h3-4,6,9H,5,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSHRPFBIQJXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














